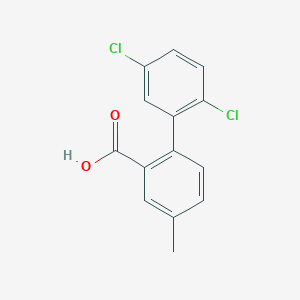

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid

Description

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a 2,5-dichlorophenyl group attached to the benzene ring at position 2 and a methyl group at position 4. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility .

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(12(6-8)14(17)18)11-7-9(15)3-5-13(11)16/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSIQUOTWSQIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653544 | |

| Record name | 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181626-98-1 | |

| Record name | 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dichlorohydantoin-Mediated Chlorination

In the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, dichlorohydantoin serves as a chlorinating agent in DMF at 100°C, achieving 87% yield with benzoyl peroxide as a radical initiator. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | <100°C reduces reaction rate; >110°C promotes decomposition |

| Solvent | DMF or DMAc | Polar aprotic solvents enhance solubility and reactivity |

| Catalyst Loading | 1–2% BPO | Lower loadings prolong reaction time |

This method’s regioselectivity is attributed to the directing effect of the amino and methyl groups, favoring chlorination at the para position relative to the amino group.

Direct Chlorination Using Cl₂ Gas

Alternative routes, such as those for 2,5-dichlorobenzoic acid, employ gaseous Cl₂ in the presence of Co(II) naphthenate. However, this method faces challenges in handling toxic gases and achieving precise regiocontrol. The use of diisobutyl adipate as a solvent and KCl for phase separation improves yield to 97%, though scalability remains limited by safety concerns.

Hydrogenation and Functional Group Interconversion

Nitro Group Reduction

Catalytic hydrogenation (10% Pd/C, H₂, 50°C) effectively reduces nitro groups to amines, as seen in the conversion of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid with 98.6% yield. Critical factors include:

-

Catalyst Activity : Pd/C outperforms Raney Ni in avoiding over-reduction.

-

Solvent Choice : Ethanol balances substrate solubility and catalyst stability.

-

Temperature Control : Excess heat (>60°C) risks decarboxylation.

Carboxylic Acid Protection and Deprotection

To prevent side reactions during chlorination or coupling, the carboxylic acid group is often protected as an ester. For example, methyl ester formation using SOCl₂/MeOH, followed by deprotection with aqueous NaOH, is a standard protocol.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Overview

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative notable for its unique chemical structure, which includes two chlorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety. This compound has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, and industry.

Chemical Research Applications

The compound serves as a critical building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of more complex organic molecules.

Key Reactions:

- Substitution Reactions: The chlorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution, enhancing the compound's reactivity.

- Oxidation and Reduction: The carboxylic acid group can undergo oxidation to yield carboxylate derivatives or reduction to produce alcohols .

Biological Research Applications

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanism of action, which may involve the inhibition of specific enzymes or receptors within cells.

Potential Biological Activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit bacterial growth by targeting essential bacterial enzymes.

- Anticancer Properties: Investigations are exploring its ability to modulate cellular pathways related to cancer progression .

Medicinal Applications

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique chemical structure may allow it to interact with biological targets effectively, leading to innovative treatment options.

Therapeutic Potential:

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Industrial Uses:

- It serves as a precursor for synthesizing various chemical compounds used in agriculture and medicine.

- The compound's unique properties make it suitable for developing new materials and formulations .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Antimicrobial Efficacy Study: A study conducted on the antimicrobial properties demonstrated that the compound showed significant inhibition against Gram-positive bacteria.

- Synthesis of Pharmaceutical Intermediates: Researchers successfully utilized this compound in synthesizing intermediates for anti-cancer drugs, showcasing its potential role in drug development.

- Material Science Applications: The compound has been explored as a precursor for developing novel polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Replaces the benzene ring with a thiazole heterocycle (containing sulfur and nitrogen) and positions the methyl group at the thiazole’s 4-position.

- The carboxylic acid group is at position 5 of the thiazole, reducing planarity compared to the benzoic acid backbone.

- Implications : Likely exhibits distinct solubility and reactivity due to the thiazole’s polarity and reduced symmetry. Applications may diverge toward thiazole-targeted biological systems .

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic Acid (CAS 926225-12-9)

- Structure : Features a 3,4-dichlorophenyl substituent (vs. 2,5-dichloro) and a methylsulfamoyl group (-SO₂NHCH₃) at position 5.

- Key Differences: The 3,4-dichloro substitution pattern may reduce steric hindrance compared to 2,5-dichloro. The sulfonamide group adds hydrogen-bond acceptor/donor capabilities and increases molecular weight.

- Implications: Enhanced solubility in polar solvents due to sulfonamide hydrophilicity. Potential use in targeting sulfonamide-responsive enzymes or receptors .

2-((3,5-Dichloro-4-methoxyphenyl)amino)benzoic Acid (CAS 100623-27-6)

- Structure: Contains a 3,5-dichloro-4-methoxyphenylamino group linked to benzoic acid.

- Key Differences: Methoxy and amino groups introduce electron-donating effects, countering the electron-withdrawing chlorine atoms. The amino bridge increases conformational flexibility.

- Implications: Higher solubility in organic solvents compared to the target compound. Potential for altered pharmacokinetics due to methoxy group metabolism .

4-(2,5-Dichlorophenyl)benzaldehyde (BP-4039)

- Structure : Replaces the carboxylic acid with a benzaldehyde group.

- Key Differences :

- The aldehyde group is highly reactive, enabling nucleophilic addition reactions (e.g., Schiff base formation).

- Lacks the acidic proton present in benzoic acid derivatives.

- Implications : Primarily used in synthetic intermediates rather than bioactive molecules. Reactivity makes it unsuitable for stable formulations .

2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid

- Structure : Incorporates a pyrrolidine-2,5-dione (succinimide) ring fused with a 3-chlorophenyl group.

- Dual chlorine atoms on different aromatic systems increase steric bulk.

- Implications : Likely targets enzymes with hydrophobic active sites (e.g., kinases). Reduced solubility in water due to extended aromaticity .

Research Findings and Implications

- Electronic Effects: Compounds with electron-withdrawing groups (e.g., -Cl) on aromatic rings exhibit increased stability but reduced solubility. Methoxy or amino groups mitigate this by introducing electron-donating effects .

- Biological Activity : Sulfonamide and heterocyclic derivatives (e.g., thiazole, pyrrolidine-dione) show enhanced specificity for enzyme targets compared to plain benzoic acid derivatives .

- Synthetic Utility : Aldehyde-containing analogs serve as intermediates for further functionalization, whereas carboxylic acid derivatives are preferred for direct bioactivity .

Biological Activity

2-(2,5-Dichlorophenyl)-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various applications in medicinal chemistry, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClO

- CAS Number : 1181626-98-1

This structure includes a dichlorophenyl group and a methyl group attached to the benzoic acid moiety, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting cellular functions.

- Receptor Binding : It may bind to various receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. In a study assessing various benzoic acid derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated promising activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Potential

The compound's structural similarity to other bioactive molecules has led researchers to explore its anticancer potential. Studies have indicated that it may inhibit cell proliferation in specific cancer cell lines:

- Cell Lines Tested : Human leukemia cells (e.g., AML)

- IC Values: Approximately 10 µM for significant inhibition of cell viability.

This suggests that this compound may be effective against certain types of cancer .

Case Study 1: Enzyme Inhibition

A recent study examined the effects of this compound on specific enzymes involved in cancer metabolism. The results showed that at concentrations as low as 5 µM, the compound significantly inhibited the activity of histone methyltransferases (HMTs), which are critical in regulating gene expression in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on its antimicrobial properties, researchers treated bacterial cultures with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial cell death compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-Dichlorophenyl)-5-methylbenzoic acid, and what reagents/catalysts are critical for high yields?

- Methodological Answer : Multi-step synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions to introduce the dichlorophenyl group. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, while bases like K₂CO₃ facilitate deprotonation. Solvents such as DMF or THF are preferred for their polar aprotic properties . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). The dichlorophenyl substituent splits signals due to coupling .

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) .

- MS : Molecular ion peak at m/z 295 (C₁₄H₁₀Cl₂O₂) with fragmentation patterns confirming loss of CO₂ (44 Da) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid group. Adjust pH to ~2–3 (using HCl) to precipitate the acid, followed by recrystallization. For complex mixtures, reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase resolves impurities .

Advanced Research Questions

Q. How does the steric and electronic environment of the dichlorophenyl group influence regioselectivity in substitution reactions?

- Methodological Answer : The 2,5-dichloro substitution creates electron-deficient aromatic rings, directing electrophilic attacks to the para position of the methyl group. Steric hindrance from the methyl group at position 5 limits reactivity at adjacent sites. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets predict activation energies for competing pathways .

Q. How can researchers resolve contradictions in reported melting points (e.g., 233–237 °C vs. 209–213 °C)?

- Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to analyze thermal behavior. Recrystallize the compound from different solvents (e.g., DCM vs. ethanol) and compare melting ranges. Purity assessment via HPLC (≥99% area) ensures consistency .

Q. What in vitro assays are suitable for probing this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) at λₑₓ = 280 nm, λₑₘ = 345 nm.

- Enzyme inhibition : Test against cyclooxygenase (COX-2) or cytochrome P450 isoforms using colorimetric substrates (e.g., TMPD for COX-2). IC₅₀ values correlate with dichlorophenyl’s electron-withdrawing effects .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.